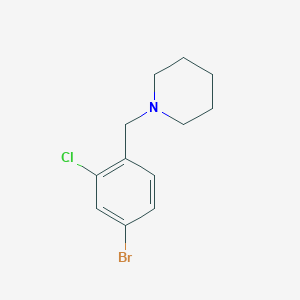
1-(4-Brom-2-chlorphenyl)methylpiperidin
Übersicht
Beschreibung
“1-(4-Bromo-2-chlorophenyl)methyl piperidine” is a chemical compound with the molecular formula C12H15BrClN . It has a molecular weight of 288.61 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-(4-Bromo-2-chlorophenyl)methyl piperidine”, has been a subject of research. Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “1-(4-Bromo-2-chlorophenyl)methyl piperidine” is 1S/C12H15BrClN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 .
Physical And Chemical Properties Analysis
“1-(4-Bromo-2-chlorophenyl)methyl piperidine” is a compound with a molecular weight of 288.61 . It should be stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Pharmakologie
1-(4-Brom-2-chlorphenyl)methylpiperidin: ist eine Verbindung, die auf ihre potenziellen pharmakologischen Anwendungen untersucht wurde. Seine Struktur ist verwandt mit Piperidin, einem bekannten Pharmakophor in der Arzneimittelentwicklung . Piperidinderivate werden in verschiedenen therapeutischen Anwendungen eingesetzt, darunter als Antikrebs-, Antiviral-, Antimalaria-, antimikrobielle, antifungale, Antihypertensiva-, Analgetika-, entzündungshemmende, Anti-Alzheimer-, Antipsychotika- und Antikoagulanzien .
Materialwissenschaften
In den Materialwissenschaften könnten Derivate dieser Verbindung als Zwischenprodukte bei der Synthese komplexerer Moleküle verwendet werden. Das Vorhandensein von Brom- und Chloratomen macht es zu einem potenziellen Kandidaten für eine weitere Funktionalisierung, was eine gängige Praxis bei der Entwicklung neuer Materialien mit gewünschten Eigenschaften ist .
Chemische Synthese
This compound: dient als Baustein in der organischen Synthese. Sein halogenierter aromatischer Ring kann verschiedene Reaktionen eingehen, wie z. B. die Suzuki-Kupplung, die weit verbreitet ist, um Biarylverbindungen zu erzeugen, eine Kernstruktur in vielen Arzneimitteln .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Standard- oder Referenzmaterial in der chromatografischen Analyse verwendet werden, um ähnliche Verbindungen in einer Mischung zu identifizieren und zu quantifizieren. Seine einzigartige Struktur ermöglicht eine einfache Detektion und Quantifizierung .
Forschung in den Lebenswissenschaften
Die Verbindung ist in der Forschung in den Lebenswissenschaften von Interesse wegen ihrer potenziellen biologischen Aktivität. Sie kann in Assays verwendet werden, um ihre Wechselwirkung mit biologischen Zielmolekülen zu untersuchen, was zur Entdeckung neuer Medikamente oder biochemischer Sonden führen könnte .
Chromatographiestudien
In Chromatographiestudien könnte This compound verwendet werden, um neue chromatografische Methoden zu entwickeln oder bestehende zu optimieren. Seine physikalisch-chemischen Eigenschaften, wie z. B. Polarität und Molekulargewicht, machen es für solche Anwendungen geeignet .
Safety and Hazards
The compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKSBSLWZUMHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259243 | |
| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200131-41-4 | |
| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200131-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101259243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

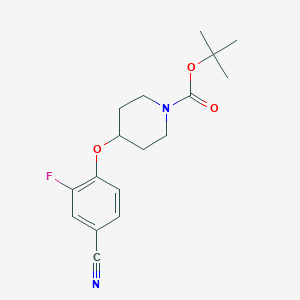
![4-Iodo-5-methoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1442217.png)
![Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1442219.png)
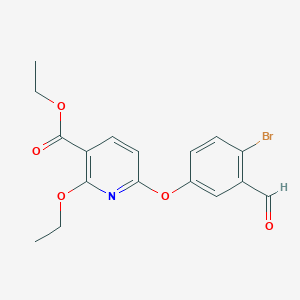
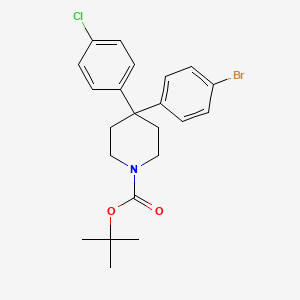
![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)
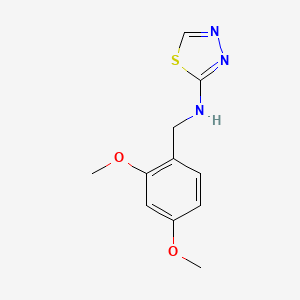
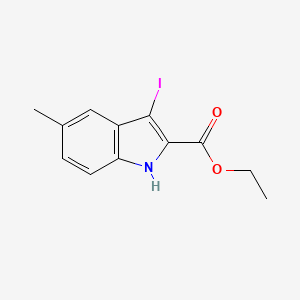


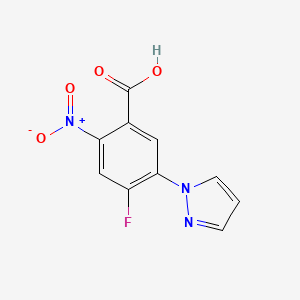

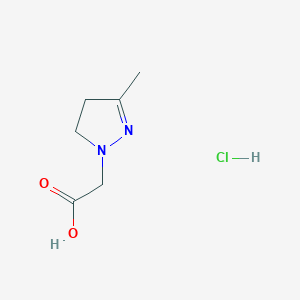
![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)
